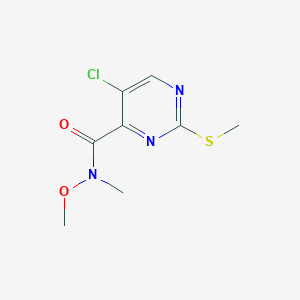
5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide, also known as CMMP, is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide is not fully understood. However, studies have shown that 5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits the growth of fungi by disrupting the fungal cell wall synthesis. 5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has also been shown to inhibit the replication of viruses by interfering with the viral DNA synthesis.
Biochemical and Physiological Effects:
5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to have minimal toxicity and side effects in vitro and in vivo. It has been shown to have a low affinity for human cytochrome P450 enzymes, which reduces the risk of drug-drug interactions. 5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide in lab experiments is its low toxicity and minimal side effects. This makes it a safe and reliable compound to use in various assays. However, one of the limitations of using 5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide in medicinal chemistry. One possible direction is the development of 5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide analogs with improved pharmacokinetic properties and increased potency. Another direction is the exploration of the use of 5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide in combination with other drugs for the treatment of various diseases. Finally, the use of 5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide as a neuroprotective agent in the treatment of neurodegenerative diseases is an area of active research.
Métodos De Síntesis
The synthesis of 5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide involves the reaction of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with N-methoxy-N-methylamine. This reaction takes place in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a white crystalline solid with a molecular weight of 284.77 g/mol.
Aplicaciones Científicas De Investigación
5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer, antifungal, and antiviral activities. 5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
5-chloro-N-methoxy-N-methyl-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2S/c1-12(14-2)7(13)6-5(9)4-10-8(11-6)15-3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMKBTHESGRRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NC(=NC=C1Cl)SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol](/img/structure/B2818182.png)
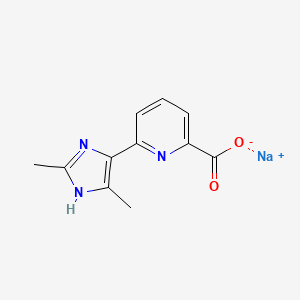
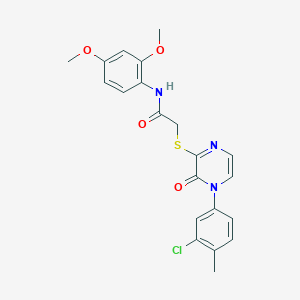
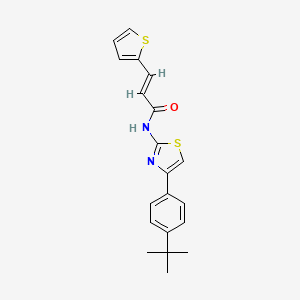
![2-Phenyl-2,4-dihydrospiro[1,4,2lambda5-benzoxazaphosphinine-3,1'-cyclohexane]-2-one](/img/structure/B2818187.png)
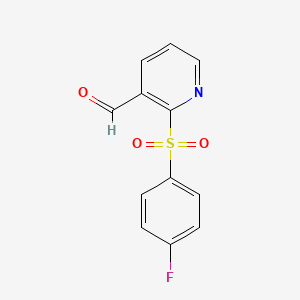
![4-methyl-5-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2818193.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-methoxyethoxy)-N-methylisonicotinamide](/img/structure/B2818194.png)
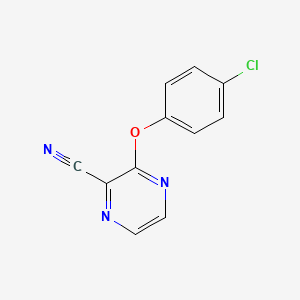
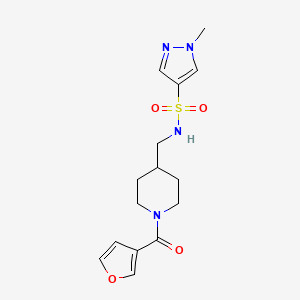
![1-(2-((7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)ethyl)piperidine-2,6-dione](/img/structure/B2818198.png)


![N-[3-(3-Methylphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2818205.png)